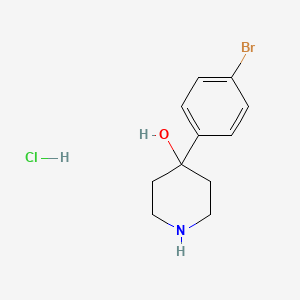

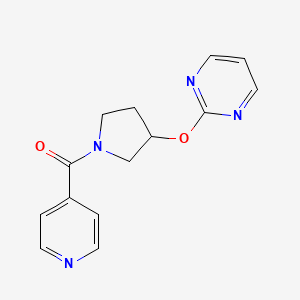

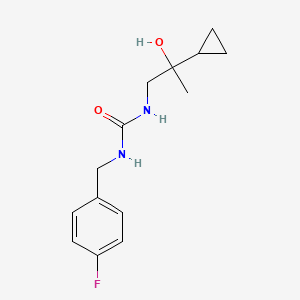

![molecular formula C7H10O2 B2577888 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 2377034-99-4](/img/structure/B2577888.png)

3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. The compound is commonly referred to as an oxabicycloheptane derivative and is known for its diverse chemical and biological properties. 1.0]heptane-7-carbaldehyde.

Aplicaciones Científicas De Investigación

Organocatalytic Reactions

The constrained structure of bicyclic systems, similar to 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde, plays a crucial role in organocatalytic reactions. For example, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, demonstrates improved enantioselectivity in aldol reactions due to its unique acid geometry. This illustrates the potential of such bicyclic systems in enhancing the selectivity of catalytic processes (Armstrong et al., 2009).

Photochemical and Thermal Isomerization

Bicyclic compounds undergo fascinating transformations under both thermal and light-induced conditions. For instance, 8-Oxabicyclo[5.1.0]octa-2,4-diene, when subjected to pyrolysis, yields a variety of aromatic products through pericyclic reactions. Such transformations underscore the potential of bicyclic compounds in synthesizing valuable chemical intermediates (Schiess & Wisson, 1974).

Backbone-Constrained Analogues Synthesis

The synthesis of backbone-constrained analogues of γ-amino butyric acid (GABA) using bicyclic frameworks such as 2-Oxa-5-azabicyclo[2.2.1]heptane showcases the utility of these compounds in developing analogues of FDA-approved drugs like baclofen and pregabalin. This approach highlights the versatility of bicyclic compounds in medicinal chemistry (Garsi et al., 2022).

Advanced Building Blocks for Drug Discovery

The rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from basic chemicals via photochemical cyclization demonstrates the potential of such bicyclic compounds as advanced building blocks in drug discovery. This method offers a streamlined pathway to access complex structures that are relevant in pharmaceutical research (Denisenko et al., 2017).

Catalytic Synthesis of Azabicyclo Carbaldehydes

Bicyclic compounds also serve as precursors in the catalytic synthesis of azabicyclo carbaldehydes, showcasing their utility in constructing molecules with significant stereo specificity. This application further demonstrates the role of bicyclic compounds in facilitating complex synthetic transformations (Pan et al., 2015).

Propiedades

IUPAC Name |

3-oxabicyclo[4.1.0]heptane-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-3-6-5-1-2-9-4-7(5)6/h3,5-7H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSFQOOKZONXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

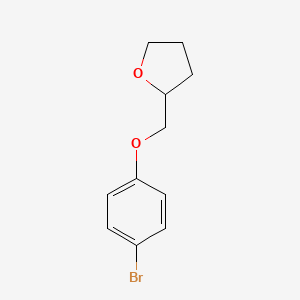

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)

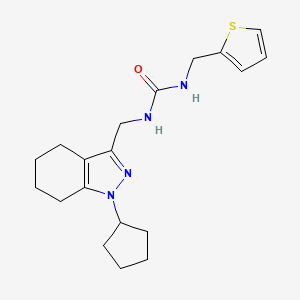

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

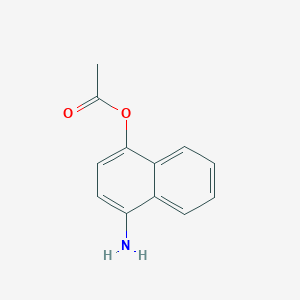

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)